molecular formula C9H10O2S B095447 o-Tolylsulfanyl-acetic acid CAS No. 18619-15-3

o-Tolylsulfanyl-acetic acid

Cat. No. B095447
CAS RN: 18619-15-3
M. Wt: 182.24 g/mol
InChI Key: VTRSJSNKSMEVPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“o-Tolylsulfanyl-acetic acid” is a chemical compound with the linear formula C9H10O2S . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of “o-Tolylsulfanyl-acetic acid” is represented by the linear formula C9H10O2S . The molecular weight of this compound is 182.243 .

Scientific Research Applications

Adsorptive Membranes for Acetic Acid Removal

Research by Wickramasinghe and Grzenia (2006) explored the efficiency of anion exchange membranes compared to resins for removing acetic acid from hemicellulosic hydrolysates, highlighting the potential of membranes for better performance in terms of capacity and sugar retention Wickramasinghe, Grzenia, 2006.

Tolerance to Acetic Acid in Yeasts

Palma, Guerreiro, and Sá-Correia (2018) reviewed the genetic and physiological mechanisms behind the tolerance of Saccharomyces cerevisiae and Zygosaccharomyces bailii to acetic acid, offering insights into improving industrial fermentation processes Palma, Guerreiro, Sá-Correia, 2018.

Catalytic Conversion of Glycerol and Acetic Acid

Tangestanifard and Ghaziaskar (2017) developed a catalyst for converting glycerol and acetic acid into valuable chemicals, showcasing the role of arenesulfonic acid-functionalized bentonite in producing monoacetin, diacetin, and triacetin efficiently Tangestanifard, Ghaziaskar, 2017.

Recovery of Acetic Acid from Pyrolysis Oil

Rasrendra et al. (2011) discussed a method to recover acetic acid from the aqueous phase of pyrolysis oil using reactive extraction, pointing to the potential for recycling and reusing acetic acid in bio-oil processing Rasrendra et al., 2011.

Electro-Membrane Separation for Acetic Acid Recovery

Suwal et al. (2018) investigated electrodialysis for the selective removal and recovery of acetic acid from corn stover hydrolysate, indicating an effective method for improving the efficiency of lignocellulosic bioethanol production Suwal et al., 2018.

Biorefinery of Corn Stalk Rind

Ma et al. (2021) utilized a formic acid-acetic acid-H2O system for the biorefinery of corn stalk rind, leading to the production of high-value lignin products. This study demonstrates the potential of organic acid biorefineries in utilizing agricultural waste Ma et al., 2021.

Safety And Hazards

Sigma-Aldrich provides “o-Tolylsulfanyl-acetic acid” as-is and makes no representation or warranty with respect to this product . It’s recommended to handle this compound with appropriate safety measures .

properties

IUPAC Name

2-(2-methylphenyl)sulfanylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2S/c1-7-4-2-3-5-8(7)12-6-9(10)11/h2-5H,6H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTRSJSNKSMEVPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50901058
Record name NoName_110
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50901058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

o-Tolylsulfanyl-acetic acid

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